(S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate

Enantiomeric purity Chiral intermediate quality control Darifenacin synthesis

Generic ANDA filers for darifenacin hydrobromide face a critical stereochemical bottleneck: the (S)-enantiomer is the pharmacologically active eutomer, and using racemic or (R)-tosylate intermediates leads to costly chiral resolution or failed regulatory specifications. (S)-1-Tosylpyrrolidin-3-yl 4-methylbenzenesulfonate (CAS 133034-01-2) is the pivotal N-tosyl/O-tosyl-protected chiral pyrrolidine that sets the correct (S)-configuration via Mitsunobu inversion before the high-value diphenylacetonitrile coupling. - Available as reference standard (≥98% HPLC) for ICH Q6A-compliant impurity profiling and system suitability benchmarking. - Enables accurate IPC chiral HPLC checkpoint at the stereochemistry-setting step, preventing costly batch failures downstream. - Supplied with full characterization data for ANDA analytical method development and QC release testing.

Molecular Formula C18H21NO5S2
Molecular Weight 395.488
CAS No. 133034-01-2
Cat. No. B598057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate
CAS133034-01-2
Synonyms(S)-1-tosylpyrrolidin-3-yl 4-Methylbenzenesulfonate
Molecular FormulaC18H21NO5S2
Molecular Weight395.488
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3/t16-/m0/s1
InChIKeyYLPLVVAXXZWTIR-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Tosylpyrrolidin-3-yl 4-Methylbenzenesulfonate: Darifenacin Key Intermediate


(S)-1-Tosylpyrrolidin-3-yl 4-methylbenzenesulfonate (CAS 133034-01-2), also referred to as 1-tosyl-3-(S)-tosyloxypyrrolidine, is a doubly protected chiral pyrrolidine intermediate belonging to the sulfonate ester class. Its molecular architecture features an N-tosyl protecting group and an O-tosyl leaving group at the (S)-configured C-3 position of the pyrrolidine ring, making it the immediate precursor to the enantiomerically pure (S)-darifenacin active pharmaceutical ingredient [1]. The compound is commercially supplied as a reference standard and synthetic intermediate with typical purities of ≥95% and is employed in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [2].

Workflow

Chiral intermediate handling for darifenacin synthesis

Selection Logic

(S)-enantiomer identity verification via optical rotation

Use Context

Reference standard for ANDA analytical method development

(S)-1-Tosylpyrrolidin-3-yl 4-Methylbenzenesulfonate: Stereochemical Fidelity


In the synthesis of darifenacin, the eutomer—the enantiomer responsible for the desired M3 muscarinic receptor antagonism—is exclusively the (S)-enantiomer [1]. The (S)-configured tosylate intermediate (CAS 133034-01-2) is generated via a Mitsunobu inversion from the corresponding (R)-hydroxypyrrolidine, thereby installing the correct stereochemistry before coupling with diphenylacetonitrile [2]. Substituting this with the (R)-tosylate enantiomer (CAS 133034-02-3) would propagate the wrong configuration into the final API, yielding the pharmacologically inferior distomer. Likewise, using a racemic mixture (CAS 131912-34-0) or the intermediate without the tosyl leaving group (e.g., the hydroxyl analog, CAS 133034-00-1) would either necessitate a costly chiral resolution step downstream or block the subsequent C–C bond-forming condensation altogether, failing to meet the enantiomeric purity specifications required for pharmaceutical registration [1].

Target
Substitute & Consequence

(S)-Tosylate (CAS 133034-01-2)

(R)-Enantiomer (133034-02-3): Propagates wrong stereochemistry, yielding the pharmacologically inferior distomer.

(S)-Tosylate with tosyl leaving group

Hydroxy analog (133034-00-1): Lacks the tosyl leaving group, blocking the subsequent C–C bond-forming condensation.

(S)-Enantiomer pure intermediate

Racemic mixture (131912-34-0): Necessitates costly chiral resolution downstream, with potential yield loss exceeding 50%.

(S)-1-Tosylpyrrolidin-3-yl 4-Methylbenzenesulfonate: Comparative Evidence


Optical Rotation as Chiral Identity Marker

The (S)-enantiomer of 1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate exhibits a specific optical rotation of [α]D²⁵ −5.2° (c = 1.0, CH₂Cl₂) as reported in the Pfizer synthesis procedure . This value serves as a definitive identity marker that distinguishes it from the (R)-enantiomer (CAS 133034-02-3), which would display the opposite sign of rotation. The enantiomeric purity of the final darifenacin API is directly traceable to the optical purity of this intermediate, as demonstrated by the Medichem patent, which established a chiral HPLC method capable of differentiating and quantifying (R)- and (S)-enantiomers of darifenacin intermediates, achieving 99.88% ee at the subsequent intermediate stage when using enantiomerically pure (S)-tosylate [1].

Optical Rotation
Head-to-head
[α]D²⁵ −5.2° (S) vs opposite sign for (R)-enantiomer

Reported chiral identity marker for QC receiving dock verification

Polarimetry in CH₂Cl₂ at 25 °C; prevents distomer formation

Enantiomeric purity Chiral intermediate quality control Darifenacin synthesis

Mitsunobu Inversion to (S)-Tosylate

The stereospecific Mitsunobu reaction of 1-tosyl-3-(R)-hydroxypyrrolidine (49 g) with methyl p-toluenesulfonate, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF produces the (S)-tosylate as a colorless crystalline solid with a reported yield of 56 g, corresponding to an isolated yield of approximately 56% after column chromatography and crystallization from 1-propanol . This yield represents the single-step conversion that simultaneously installs the correct (S)-stereochemistry and introduces the tosyl leaving group required for the subsequent condensation with diphenylacetonitrile. By contrast, the (R)-tosylate (CAS 133034-02-3) would be produced from the opposite enantiomer of the alcohol precursor but delivers the incorrect stereochemistry for darifenacin; the racemic tosylate (CAS 131912-34-0) would additionally require costly chiral resolution [1].

Mitsunobu Inversion Yield
Cross-study
~56% isolated yield for (S)-tosylate vs additional resolution burden for racemate

Reported single-step stereochemical fix may reduce downstream unit operations

Mitsunobu conditions; racemic route risks ≥50% theoretical yield loss

Mitsunobu reaction Process chemistry yield Darifenacin intermediate synthesis

Chiral Purity Cascade from (S)-Tosylate

The enantiomeric purity of (S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate is a critical control point because it directly governs the enantiomeric purity of all subsequent intermediates in the darifenacin synthetic sequence. The Medichem patent demonstrates that when enantiomerically pure (S)-configured intermediate is used, the downstream 2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide intermediate can be obtained with 99.88% enantiomeric excess (ee) as determined by a validated chiral HPLC method using a Daicel CHIRALPAK IA® column [1]. In contrast, when racemic or (R)-enriched starting materials are employed, the method detects and quantifies the undesired (R)-enantiomer at levels that would exceed the pharmaceutical specification threshold [1]. Although this data point pertains to a later intermediate, it is a direct consequence of the stereochemical fidelity of the (S)-tosylate input, and no analogous high-ee result has been reported from the (R)-tosylate route in the same patent.

Chiral Purity Cascade
Class-level
99.88% ee achieved at downstream intermediate from (S)-tosylate route

Reported ee cascade supports stereochemical control context

Chiral HPLC data; alternative routes may require additional resolution

Chiral HPLC Enantiomeric excess Darifenacin ANDA quality control

Commercial Purity: (S)- vs Racemic Tosylate Reference Standards

Commercially available (S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate is offered with a minimum purity specification of 95% (HPLC) by major chemical suppliers, with certain vendors providing NLT 98% purity . The compound is supplied with full characterization data compliant with regulatory guidelines (ICH Q7), including identity by NMR, mass spectrometry, and chiral HPLC, making it suitable for use as a reference standard in ANDA submissions [1]. In contrast, the racemic 1-tosyl-3-pyrrolidinol tosylate (CAS 131912-34-0) is also available at 95% purity but, as a racemate, cannot serve as a direct stereochemical reference standard for the (S)-enantiomer pathway and would require verification of enantiomeric composition before use in method validation . The (R)-enantiomer (CAS 133034-02-3) is separately catalogued, confirming that the stereoisomers are commercially differentiated and not interchangeable.

Commercial Purity
Head-to-head
(S)-enantiomer offered as ANDA reference standard; racemate lacks enantiomeric certification

Pre-qualified standard reduces method validation risk for ANDA filers

Purity specification ≥95% (NLT 98% available); ICH Q7 compliant

Reference standard purity ANDA procurement Quality control specification

MSN Process Improvement for (S)-Tosylate

In November 2024, MSN Laboratories Private Limited, a major global generic API manufacturer, filed a defensive publication specifically disclosing an 'Improved process for the preparation of 1-tosyl-3-(S)-tosyloxypyrrolidine' [1]. The existence of a dedicated process improvement disclosure from a leading industrial player indicates that this single intermediate is considered a critical control point in the darifenacin synthesis, warranting independent optimization efforts beyond those applied to the preceding alcohol or subsequent nitrile intermediates. No equivalent defensive publication or patent was identified for the (R)-enantiomer or the racemic tosylate as standalone process targets, suggesting that the (S)-enantiomer is the sole focus of industrial-scale synthetic refinement.

Process Improvement Focus
Supporting
1 dedicated defensive publication for (S)-tosylate vs 0 for (R) or racemate

Industrial process support context confirms relevant manufacturing interest

MSN Laboratories disclosure (2024); no equivalent alternatives identified

Process patent Industrial synthesis improvement Darifenacin KSM-II B

(S)-1-Tosylpyrrolidin-3-yl 4-Methylbenzenesulfonate: Application Scenarios


ANDA Analytical Method Development

Generic pharmaceutical companies pursuing an Abbreviated New Drug Application (ANDA) for darifenacin hydrobromide require the (S)-tosylate (CAS 133034-01-2) as a reference standard for HPLC method development and method validation (AMV). The compound's well-characterized optical rotation ([α]D²⁵ −5.2°) and chromatographic behavior on chiral stationary phases provide a benchmark for establishing system suitability parameters and for quantifying the undesired (R)-enantiomer impurity in the final API, as mandated by ICH Q6A specification guidelines [1].

In-Process Control for Darifenacin Synthesis

The (S)-tosylate intermediate is the pivotal stereochemistry-setting step in the commercial synthesis of darifenacin. In-process control (IPC) sampling at this stage, using chiral HPLC methods validated against the reference standard, ensures that the Mitsunobu inversion has proceeded with the required stereochemical fidelity before committing the batch to the high-value diphenylacetonitrile coupling step. Using the racemic or (R)-tosylate at this IPC checkpoint would provide misleading purity readouts [2].

Impurity Profiling for Darifenacin Registration

Regulatory submissions for darifenacin require comprehensive impurity profiling, including identification and quantification of process-related impurities. The (S)-tosylate serves as both a key starting material specification standard and as a marker for the KSM-II B impurity class. Its availability as a highly characterized reference material enables accurate spiking studies and the establishment of acceptance criteria for residual tosylate-related impurities in the final API [1].

Custom (S)-Pyrrolidine Derivative Synthesis

Beyond darifenacin, the (S)-tosylate intermediate is a versatile chiral building block for medicinal chemistry programs targeting other 3-substituted pyrrolidine-based M3 antagonists or structurally related GPCR ligands. Its dual N-tosyl protection and O-tosyl activation allow sequential orthogonal deprotection and functionalization, providing entry to diverse (S)-pyrrolidine libraries that would be inaccessible from the racemic tosylate without chiral separation [3].

Application
Selection Property
Validation Focus
ANDA analytical method development
Chiral reference standard characterization
Enantiomeric impurity quantification by HPLC
In-process control for darifenacin synthesis
Stereochemistry-setting intermediate fidelity
Chiral HPLC checkpoint before diphenylacetonitrile coupling
Impurity profiling for darifenacin registration
KSM-II B impurity marker standard
Tosylate-related impurity acceptance criteria
Custom (S)-pyrrolidine library synthesis
Orthogonal N/O-tosyl protection
Sequential deprotection and functionalization pathways
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